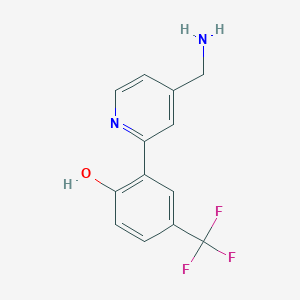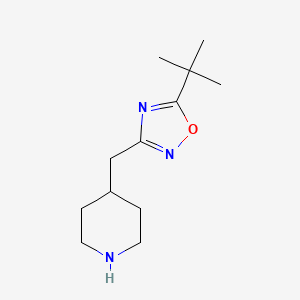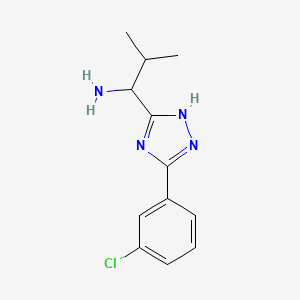
4-Amino-2-hydroxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H5N3O It is a derivative of nicotinonitrile, featuring both an amino group and a hydroxyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxynicotinonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is often carried out in aqueous media using cellulose sulfuric acid as a catalyst . Another approach involves the use of CoFe2O4 magnetic nanoparticles as a catalyst under microwave irradiation in solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions is also emphasized to reduce environmental impact.
化学反応の分析
Types of Reactions
4-Amino-2-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Amino-2-hydroxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-Amino-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound being synthesized.
類似化合物との比較
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Similar in structure but with additional phenyl groups, leading to different chemical properties and applications.
2-Amino-4-hydroxybutanoic Acid: Another compound with both amino and hydroxyl groups but with a different backbone structure.
Uniqueness
4-Amino-2-hydroxynicotinonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
4-amino-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-3-4-5(8)1-2-9-6(4)10/h1-2H,(H3,8,9,10) |
InChIキー |
LWJULUNFWOAVBS-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)



![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)

